molecular formula C17H20FN3O3 B2707095 N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 571933-04-5

N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No. B2707095
CAS RN: 571933-04-5
M. Wt: 333.363
InChI Key: VESKGSFJRPDOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a chemical compound that has been extensively researched for its potential applications in scientific studies. This compound is commonly referred to as "compound X" in the scientific literature. In

Scientific Research Applications

Neuropharmacological Applications N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide and related compounds demonstrate significant relevance in neuropharmacology. For example, a study by Okuyama et al. (1999) explored receptor binding and behavioral profiles of certain benzodiazepine receptor agonists. These compounds, including variants of N-(4-fluorophenyl)acetamide, showed potent anxiolytic-like properties in laboratory animals, indicating their potential use in anxiety-related disorders (Okuyama et al., 1999).

Antihypertensive Activity Research by Caroon et al. (1981) on derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, closely related to N-(4-fluorophenyl)acetamide, identified compounds with potential as antihypertensive agents. These compounds demonstrated efficacy in lowering blood pressure in animal models, suggesting their utility in managing hypertension (Caroon et al., 1981).

Antiviral Properties A study by Apaydın et al. (2020) highlighted the antiviral potential of spirothiazolidinone derivatives, structurally similar to N-(4-fluorophenyl)acetamide. These compounds exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, showcasing their relevance in developing new classes of antiviral medications (Apaydın et al., 2020).

Herbicidal Applications Research into the herbicidal activity of N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives by Wu et al. (2011) revealed these compounds' efficacy against various dicotyledonous weeds. This indicates the potential agricultural applications of these chemicals in weed management (Wu et al., 2011).

Potential in Treating Plasmodium Falciparum Mphahlele et al. (2017) explored the antiplasmodial properties of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, which share a structural similarity with N-(4-fluorophenyl)acetamide. These compounds demonstrated promising in vitro activity against Plasmodium falciparum, the parasite responsible for malaria, suggesting potential applications in antimalarial drug development (Mphahlele et al., 2017).

Pharmaceutical Worker Allergen A case study reported by Jungewelter and Aalto‐Korte (2008) found that a pharmaceutical worker developed allergic reactions when exposed to an intermediate product in the synthesis of flutamide, a compound related to N-(4-fluorophenyl)acetamide. This suggests occupational health considerations in the pharmaceutical industry when handling such compounds (Jungewelter & Aalto‐Korte, 2008).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-11-4-2-3-9-17(11)15(23)21(16(24)20-17)10-14(22)19-13-7-5-12(18)6-8-13/h5-8,11H,2-4,9-10H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESKGSFJRPDOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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